5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3S2/c1-19-13-9(7-16)12(20-18-13)4-5-17-11-3-2-8(14)6-10(11)15/h2-6,17H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNFZAMBPSITE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and α-haloketones, under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated isothiazole derivative reacts with a vinyl-containing compound in the presence of a palladium catalyst.
Attachment of the Difluoroanilino Group: The difluoroanilino group can be attached through a nucleophilic aromatic substitution reaction, where the difluoroaniline reacts with an appropriate electrophilic intermediate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a methylthiolating agent reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isothiazole ring or the vinyl group, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development. Research into its pharmacokinetics, toxicity, and efficacy is ongoing.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.
Proteins: Interaction with various proteins can lead to changes in their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ primarily in substituents on the anilino group and the heterocyclic core. Below is a detailed comparison:
*logP estimated via fragment-based methods (e.g., Hansch approach).
Research Findings and Implications
Synthetic Accessibility The 2,4-difluoroanilino variant requires specialized fluorination techniques, whereas chloro-substituted analogs are more straightforward to synthesize (–6).
In Vitro Models
- Caco-2 cells () under-express BCRP by 100-fold compared to human jejunum. This may lead to overestimation of absorption for BCRP substrates like the 2,4-difluoro compound in preclinical studies .
Therapeutic Potential Fluorinated derivatives are prioritized in drug development for enhanced stability and target binding. However, chloro-substituted variants may exhibit stronger efflux, necessitating pharmacokinetic optimization .
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile can be represented as follows:
- Molecular Formula : C12H10F2N4S
- Molecular Weight : 286.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific biological pathways. Notably, it has been studied for its potential as an inhibitor of certain enzymes and receptors involved in inflammation and cancer progression. The isothiazole moiety is particularly relevant in this context, as compounds containing this functional group have been shown to exhibit anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for breast and prostate cancer cell lines.
Table 1: Anticancer Activity Data
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Anti-inflammatory Activity Data
Case Study 1: Breast Cancer Inhibition
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis (programmed cell death) in these cells, suggesting a potential mechanism for its anticancer effects.
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 5-[2-(2,4-difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, often starting with condensation of 2,4-difluoroaniline derivatives with vinyl intermediates. Key steps include:
- Thiosemicarbazide intermediates : Refluxing mixtures of thiosemicarbazides, chloroacetic acid, and sodium acetate in DMF/acetic acid (1:2 v/v) for 2–4 hours, followed by recrystallization to isolate products .
- Vinyl-anilino coupling : Use of inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMSO, THF) to stabilize reactive intermediates and minimize side reactions .
- Methylsulfanyl incorporation : Controlled addition of methyl disulfide or methylthiolate salts under basic conditions to functionalize the isothiazole ring .
Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine-to-vinyl precursors). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between isothiazole and difluorophenyl groups) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s biological activity, particularly its interaction with enzyme targets?
Methodological Answer:
Q. How can conflicting data on the compound’s solubility and stability in aqueous media be resolved?
Methodological Answer:
- Solubility profiling :
- Stability studies :
- Forced degradation : Expose to UV light, heat (40–60°C), and acidic/basic conditions (pH 2–10) for 1–7 days. Monitor degradation via LC-MS .
Discrepancies often arise from impurities (e.g., residual DMF) or oxidation of the methylsulfanyl group. Use argon-sparged buffers and antioxidants (e.g., BHT) to stabilize solutions .
- Forced degradation : Expose to UV light, heat (40–60°C), and acidic/basic conditions (pH 2–10) for 1–7 days. Monitor degradation via LC-MS .
Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
Q. How can computational methods (e.g., DFT, QSAR) predict the compound’s reactivity and optimize derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
